N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide is a hydrazone derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-methylbenzohydrazide. The reaction is carried out in an ethanol solution, where the reactants are refluxed with stirring at 70°C for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to the modulation of cellular pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylbenzohydrazide is unique due to its specific combination of a naphthalene ring and a benzohydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-6-2-4-8-15(13)19(23)21-20-12-17-16-9-5-3-7-14(16)10-11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKXPGVBPUNCJ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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